5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 309735-89-5
VCID: VC11904733
InChI: InChI=1S/C18H18N2O3S/c1-12-7-9-15(10-8-12)24(21,22)18-17(19-3)23-16(20-18)14-6-4-5-13(2)11-14/h4-11,19H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4 g/mol

5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-

CAS No.: 309735-89-5

Cat. No.: VC11904733

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- - 309735-89-5

Specification

CAS No. 309735-89-5
Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
IUPAC Name N-methyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Standard InChI InChI=1S/C18H18N2O3S/c1-12-7-9-15(10-8-12)24(21,22)18-17(19-3)23-16(20-18)14-6-4-5-13(2)11-14/h4-11,19H,1-3H3
Standard InChI Key MJFHYCSLHOKOIS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC

Introduction

5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is a sulfonamide compound characterized by the presence of a sulfonyl group attached to a nitrogen atom, which is a hallmark of sulfonamides. These compounds are widely recognized for their significant applications in medicinal chemistry, particularly as antibacterial agents and in the development of various therapeutic compounds. The specific compound features an oxazole ring, contributing to its unique properties and potential biological activities.

Synthesis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine under controlled conditions. For 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-, the synthesis would likely involve starting materials such as sulfonyl chlorides and amines. Common methods include using anhydrous solvents like acetonitrile to improve reaction efficiency and employing coupling agents to enhance reactivity and selectivity.

Biological Activities

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. While specific biological activities of 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- are not detailed in the literature, its sulfonamide structure suggests potential antibacterial effects.

Characterization Techniques

Characterization of sulfonamide compounds often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity. These methods provide detailed information about the molecular structure and help in identifying the compound's chemical properties.

Applications in Drug Development

The ongoing research into sulfonamide derivatives continues to reveal new therapeutic potentials, making compounds like 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- significant in drug development efforts. The unique structure of this compound, featuring an oxazole ring, may contribute to novel biological activities that could be explored in future studies.

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